molecular formula C8H4KN3O2 B2656739 Potassium pyrido[2,3-b]pyrazine-8-carboxylate CAS No. 2225144-26-1

Potassium pyrido[2,3-b]pyrazine-8-carboxylate

Cat. No.: B2656739
CAS No.: 2225144-26-1
M. Wt: 213.237
InChI Key: XCZLLOXRQIWOMD-UHFFFAOYSA-M
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Description

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a chemical compound with the molecular formula C8H4KN3O2 It is a potassium salt of pyrido[2,3-b]pyrazine-8-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium pyrido[2,3-b]pyrazine-8-carboxylate typically involves the reaction of pyrido[2,3-b]pyrazine-8-carboxylic acid with a potassium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its potassium salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, crystallization, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium pyrido[2,3-b]pyrazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Potassium pyrido[2,3-b]pyrazine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium pyrido[2,3-b]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a carbonyl group.

    Phenazine: A nitrogen-containing heterocycle with a similar structure.

Uniqueness

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its potassium salt form enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Biological Activity

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyridine-pyrazine ring structure with a carboxylate group that enhances its solubility and biological activity. The chemical formula is C8H6KN3O2C_8H_6KN_3O_2. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown its ability to reduce inflammation markers in various cell lines.
  • Anticancer Properties : It has been reported to inhibit the proliferation of cancer cell lines through modulation of specific cellular pathways.

Table 1: Summary of Biological Activities

Activity Mechanism IC50/EC50 Values
AntioxidantScavenging free radicalsVaries by study
Anti-inflammatoryInhibition of pro-inflammatory cytokinesVaries by study
AnticancerInhibition of cell proliferation in cancer linesIC50 ~ 9.4 μM (BEL-7402)

The mechanism of action for this compound involves binding to specific enzymes and receptors, thereby modulating their activity. It interacts with cellular pathways related to apoptosis and cell cycle regulation. For instance, it has been shown to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax in neuroprotective studies .

Case Studies

  • Neuroprotection : In vitro studies demonstrated that this compound could protect PC12 cells from H₂O₂-induced neurotoxicity. The compound significantly reduced cell death by modulating mitochondrial pathways .
  • Anticancer Activity : A study highlighted its efficacy against various cancer cell lines, including BEL-7402 and A549, with IC50 values indicating strong inhibitory effects on cell proliferation . The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
  • Inflammation Reduction : Research showed that the compound could significantly inhibit nitric oxide production in RAW264.7 macrophages induced by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
PyridazineHeterocyclic with two adjacent N atomsLess biological activity compared to pyrido compounds
PyridazinoneCarbonyl group additionDifferent reactivity; less solubility
Pyrido[2,3-b]pyrazin derivativesVarious substitutionsTailored activities based on substituent variations

Properties

IUPAC Name

potassium;pyrido[2,3-b]pyrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZLLOXRQIWOMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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